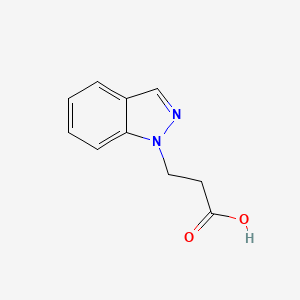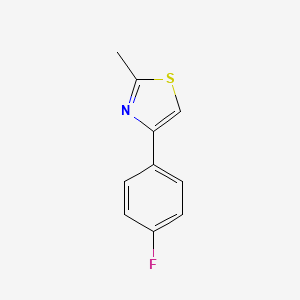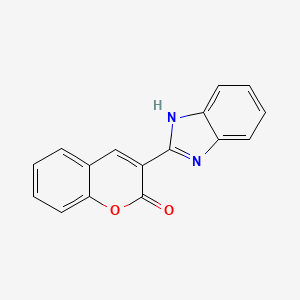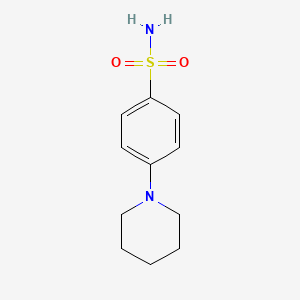
3-Indazol-1-yl-propionic acid
Vue d'ensemble
Description
The compound "3-Indazol-1-yl-propionic acid" is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to various indazole derivatives that have been synthesized and studied for their biological activities. Indazole derivatives are known for their wide range of pharmacological properties, including antiproliferative, antimicrobial, antiviral, and immunomodulating activities .
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions, as demonstrated in the efficient synthesis of novel 3-heteroaryl N-1-functionalized indazoles . Additionally, the synthesis of related compounds such as 3-(3,4-diaryl-1,2,4-triazole-5-yl)propenoic acid derivatives involves condensation reactions with maleic anhydride . These methods highlight the versatility and adaptability of synthetic approaches to create a wide array of indazole-related compounds.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography . These techniques confirm the molecular structure and provide insights into the conformation and crystal packing of the compounds. For instance, X-ray analysis has been used to confirm the crystal structure of certain derivatives, revealing the presence of intramolecular hydrogen bonding and various molecular conformations .
Chemical Reactions Analysis
Indazole derivatives can undergo a range of chemical reactions, including esterification, chlorination, and heterocyclization . These reactions are crucial for modifying the chemical structure to enhance biological activity or to create novel compounds with potential therapeutic applications. The reactivity of these compounds can be influenced by the presence of different functional groups and their positions on the indazole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives, such as melting points and elemental composition, are determined through experimental studies . Theoretical calculations, including HOMO and LUMO analysis, molecular electrostatic potential, and first hyperpolarizability, provide additional information on the electronic properties and chemical reactivity of these compounds . These properties are essential for understanding the interaction of indazole derivatives with biological targets and for predicting their behavior in biological systems.
Applications De Recherche Scientifique
Derivative Synthesis and Biological Activity
3-Indazol-1-yl-propionic acid and its derivatives have been explored for their biological activities. A study by 郭瓊文 (2006) synthesized derivatives like Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) as thrombin-receptor antagonists. These derivatives were evaluated for their differentiation and proliferation effects on HL-60 cells and exhibited selective antiproliferatory activities against various cancer cells (郭瓊文, 2006).
Synthesis Techniques
Advancements in the synthesis of 3-Indazol-1-yl-propionic acid derivatives have been reported. Fraile et al. (2011) described the efficient synthesis of novel 3-heteroaryl N-1-functionalized indazoles, demonstrating the versatility of palladium cross-coupling reactions (Fraile et al., 2011).
Structural Characterization
Research by Teixeira et al. (2006) focused on synthesizing and characterizing indazoles substituted at N-1 and N-2 positions. These compounds were fully characterized using various spectroscopic techniques and X-ray diffraction, highlighting the importance of structural characterization in understanding these compounds' properties (Teixeira et al., 2006).
Anti-Inflammatory and Analgesic Activity
The derivatives of 3-Indazol-1-yl-propionic acid have been evaluated for their potential medical applications. Reddy et al. (2015) synthesized a series of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives and evaluated them for anti-inflammatory and analgesic activities, indicating potential therapeutic uses (Reddy et al., 2015).
Novel Oxazole Derivatives
Reddy et al. (2013) reported the synthesis of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles, derived from 1-methyl-1H-Indazole 3-carboxylic acid. These compounds were elucidated based on various spectroscopic methods, contributing to the expanding library of indazole derivatives (Reddy et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
3-indazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLUWAKLSFDQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Indazol-1-yl-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)




![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)
![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)

